molecular formula C12H12O B1600538 2-Methoxy-6-methylnaphthalene CAS No. 26386-94-7

2-Methoxy-6-methylnaphthalene

Cat. No. B1600538
M. Wt: 172.22 g/mol
InChI Key: JWXYEXKKOMBZBH-UHFFFAOYSA-N
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Patent
US05068458

Procedure details

A solution of 2-methyl-6-methoxynaphthalene (4.lg, 23.8 mmole) and azoisobutyronitrile (80 mg) in dry carbon tetrachloride (30 ml) was heated to reflux with stirring. A slurry of N-bromosuccinimide (4.6 g, 25.8 mmole) and azoisobutyronitrile (20 mg) in dry carbon tetrachloride (10 ml) was added gradually over 2 hours. The resulting solution was heated under reflux for 30 minutes and then cooled to 35° C. The succinimide was filtered off and washed with carbon tetrachloride (5 ml). The filtrate was evaporated to dryness to afford a creamy coloured solid which was dried under vacuum at 40° C. It weighed 5.8 g and contained 70.3% 2-bromomethyl-6-methoxynaphthalene giving an activity yield of 69.5%.
Quantity
23.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
azoisobutyronitrile
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
23.8 mmol
Type
reactant
Smiles
CC1=CC2=CC=C(C=C2C=C1)OC
Name
azoisobutyronitrile
Quantity
80 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azoisobutyronitrile
Quantity
20 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The succinimide was filtered off
WASH
Type
WASH
Details
washed with carbon tetrachloride (5 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a creamy coloured solid which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum at 40° C

Outcomes

Product
Name
Type
Smiles
BrCC1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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